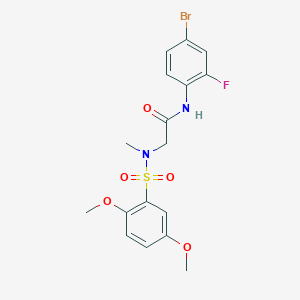![molecular formula C13H19NO5S B7715339 methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate](/img/structure/B7715339.png)
methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate, also known as MPA, is a chemical compound that has been extensively studied for its potential use in scientific research. MPA is a synthetic derivative of the natural compound, estradiol, and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate involves its binding to the estrogen receptor and activation of downstream signaling pathways. This compound has been shown to have a higher binding affinity for the estrogen receptor than estradiol, which may contribute to its anti-proliferative effects on breast cancer cells.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been shown to have anti-proliferative effects on breast cancer cells, as well as anti-inflammatory effects in animal models of inflammation. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate in lab experiments is its high binding affinity for the estrogen receptor, which makes it a useful tool for studying estrogen receptor signaling pathways. However, one limitation of using this compound is its synthetic nature, which may limit its applicability to natural systems.
Zukünftige Richtungen
There are several future directions for research on methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate. One area of research is the potential use of this compound as a therapeutic agent for breast cancer. Another area of research is the development of more natural derivatives of this compound that may have broader applicability to natural systems. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential use in various scientific research applications.
Synthesemethoden
The synthesis of methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate involves the reaction of 4-hydroxybenzenesulfonamide with acetic anhydride and triethylamine to form the intermediate, 4-acetoxybenzenesulfonamide. This intermediate is then reacted with prop-2-en-1-ol and sodium hydride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate has been extensively studied for its potential use in scientific research. One of the main applications of this compound is in the study of estrogen receptor signaling pathways. This compound has been shown to bind to the estrogen receptor and activate downstream signaling pathways, which can be used to study the effects of estrogen on various physiological processes.
Another application of this compound is in the study of breast cancer. This compound has been shown to have anti-proliferative effects on breast cancer cells, making it a potential therapeutic agent for the treatment of breast cancer.
Eigenschaften
IUPAC Name |
methyl 2-[4-(2-methylpropylsulfamoyl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-10(2)8-14-20(16,17)12-6-4-11(5-7-12)19-9-13(15)18-3/h4-7,10,14H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAZMULUEGCCJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

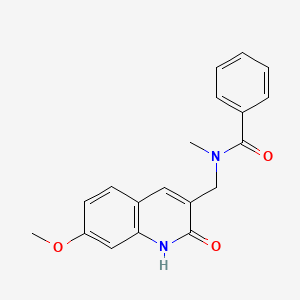
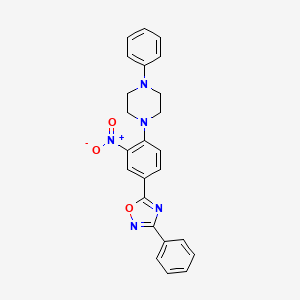

![N-(2H-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715276.png)
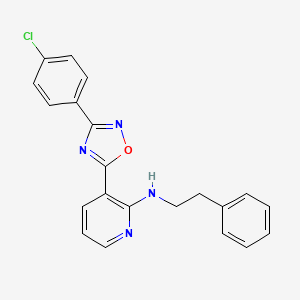
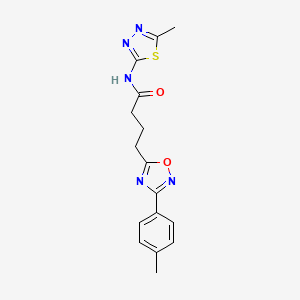

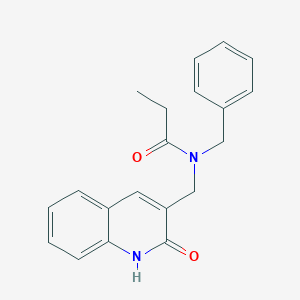
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7715298.png)
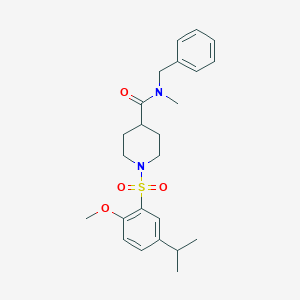


![1-(4-chlorobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B7715341.png)
